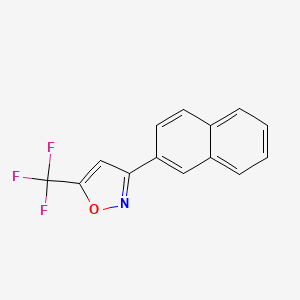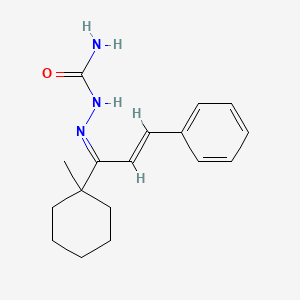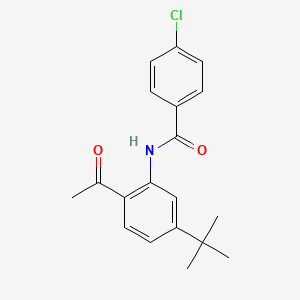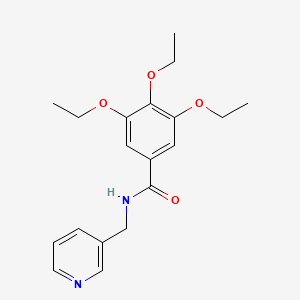
3-(2-naphthyl)-5-(trifluoromethyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole derivatives has been achieved through various methods, highlighting the versatility and interest in this compound. For instance, Thirunarayanan and Sathiyendiran (2015) synthesized 3,5-substituted aryl 4,5-dihydro isoxazole derivatives, including 3-(2-naphthyl)-5-(substituted phenyl)-4,5-dihydroisoxazole, utilizing fly-ash:H2SO4 catalyzed cyclization under solvent-free conditions, achieving yields of more than 94% (Thirunarayanan & Sathiyendiran, 2015). Another innovative approach by Kiyani et al. (2015) involved the use of 2-Hydroxy-5-sulfobenzoic acid as an efficient organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones under solvent-free and aqueous conditions (Kiyani et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole has been characterized through various spectral data and physical constants, providing insight into its structural integrity and stability. Techniques such as X-ray crystallography, FT-IR, UV-VIS, and NMR have been employed to elucidate the structure and conformation of isoxazole derivatives, contributing to a deeper understanding of their chemical behavior and reactivity (Gültekin et al., 2020).
Chemical Reactions and Properties
Isoxazole derivatives, including 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole, participate in a variety of chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For example, Strekowski et al. (1995) explored the use of anionically activated trifluoromethyl groups as novel synthons for the facile entry into corresponding isoxazoles, highlighting the synthetic importance and versatility of the trifluoromethyl group in constructing isoxazole frameworks (Strekowski et al., 1995).
科学的研究の応用
Synthesis and Chemical Properties
Isoxazole derivatives, including those related to the 3-(2-naphthyl)-5-(trifluoromethyl) structure, are subjects of extensive synthetic research. For instance, the palladium-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes has been developed to synthesize a variety of trisubstituted isoxazoles, showcasing the versatility of isoxazole compounds in organic synthesis (She et al., 2012). This method highlights the potential of creating complex isoxazole structures with significant synthetic value.
Optical and Electronic Properties
Isoxazole derivatives also exhibit promising optical and electronic properties. A study on the linear and nonlinear optical properties of isoxazole derivatives using density functional theory (DFT) and time-dependent DFT revealed comprehensible intra-molecular charge transfer, suggesting their potential in semiconducting materials and optoelectronics (Irfan et al., 2016). These findings indicate that compounds like 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole could have applications in the development of new materials with specific optical properties.
Biological and Pharmacological Applications
Material Science and Corrosion Inhibition
Isoxazole derivatives have also been explored for their applications in material science, particularly as corrosion inhibitors. Research into quinoxaline derivatives, for instance, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic medium, showcasing the potential of nitrogen-containing heterocycles in protecting metals against corrosion (Saraswat & Yadav, 2020). This suggests that isoxazole derivatives, including those similar to 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole, could find utility in corrosion protection applications.
作用機序
特性
IUPAC Name |
3-naphthalen-2-yl-5-(trifluoromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)13-8-12(18-19-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGAUWAAHRCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NOC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)
![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)

![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)
![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)

![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)
![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)